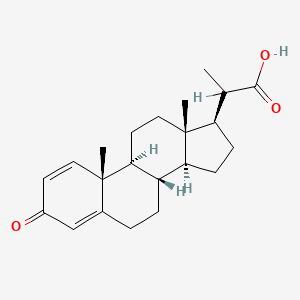

3-Oxopregna-1,4-diene-20-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71154-85-3 |

|---|---|

Molekularformel |

C22H30O3 |

Molekulargewicht |

342.5 g/mol |

IUPAC-Name |

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |

InChI |

InChI=1S/C22H30O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h8,10,12-13,16-19H,4-7,9,11H2,1-3H3,(H,24,25)/t13?,16-,17+,18-,19-,21-,22+/m0/s1 |

InChI-Schlüssel |

OZESBBVMFLIODA-VJFOQZSSSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)O |

Isomerische SMILES |

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)O |

Kanonische SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)O |

Andere CAS-Nummern |

71154-85-3 |

Synonyme |

3-BNC 3-oxo-bisnorchola-1,4-dien-22-oic acid |

Herkunft des Produkts |

United States |

Microbial Biotransformation and Degradation Pathways

Catabolism of C24 Steroids and Bile Acids by Microorganisms

The microbial catabolism of steroids is a complex process involving a series of enzymatic reactions that modify the steroid nucleus and cleave the side chain. Several bacterial species have been identified that can utilize steroids as a sole source of carbon and energy.

Degradation of Cholate (B1235396) and Related Steroids

Cholate, a primary bile acid, is a C24 steroid that serves as a model substrate for studying microbial steroid degradation. In many bacteria, the degradation of cholate is initiated by the oxidation of the A-ring and the shortening of the C-17 side chain. In Pseudomonas species, this process leads to the formation of various intermediates. For instance, the degradation of cholic acid by Pseudomonas sp. N.C.I.B. 10590 has been shown to produce 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20-carboxylic acid nih.gov. This intermediate is structurally very similar to 3-Oxopregna-1,4-diene-20-carboxylic acid, differing only by the presence of two hydroxyl groups on the steroid nucleus.

The degradation pathway in Pseudomonas stutzeri Chol1 and Pseudomonas putida DOC21 involves the initial oxidation of the 3α-hydroxyl group and subsequent desaturation of the A-ring to form a Δ¹,⁴-3-keto structure asm.orgmdpi.comnih.gov. Concurrently, the C5 side chain at C-17 is shortened through a β-oxidation-like process. A key intermediate in this pathway is 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20-carboxylate (DHOPDC), which accumulates in certain mutant strains of P. putida DOC21 eltislab.com.

Bioconversion of Lithocholic Acid and Ursodeoxycholic Acid

Lithocholic acid, a secondary bile acid, also serves as a substrate for microbial degradation. While specific degradation pathways in the requested strains are not extensively detailed in the available research, the general principles of bile acid catabolism suggest that it would also undergo A-ring oxidation and side-chain cleavage.

The biotransformation of ursodeoxycholic acid (UDCA), another C24 bile acid, by Pseudomonas sp. NCIB 10590 has been studied in more detail. This bacterium can completely metabolize UDCA, and a major product identified is 7β-hydroxy-3-oxo-pregna-1,4-diene-20-carboxylic acid researchgate.net. This finding is significant as it demonstrates the microbial production of a compound with the same core structure as this compound, with the addition of a hydroxyl group.

Cholesterol Degradation Pathways

Cholesterol, a C27 steroid, is a common precursor for the microbial synthesis of various steroid intermediates. The degradation of cholesterol by Pseudomonas species involves the removal of the C-17 side chain, leading to the formation of C19 and C22 steroids. Notably, the degradation of cholesterol by Pseudomonas sp. NCIB 10590 has been shown to yield pregna-1,4-dien-3-one-20-carboxylic acid, which is the direct parent structure of this compound nih.gov. This demonstrates that bacteria possess the enzymatic machinery to produce the core structure of the target compound from a readily available sterol.

Specific Microbial Strains and Consortia Involved

Several microbial strains have been extensively studied for their ability to metabolize steroids. The following sections detail the roles of specific bacteria in these biotransformation and degradation pathways.

Pseudomonas spp. (e.g., P. stutzeri Chol1, P. putida DOC21)

Pseudomonas stutzeri Chol1 and Pseudomonas putida DOC21 are well-characterized bacteria capable of utilizing bile acids as their sole carbon and energy source asm.orgnih.goveltislab.com. These organisms share a common pathway for the initial stages of cholate degradation, which involves A-ring oxidation and side-chain cleavage.

In P. stutzeri Chol1, the aerobic degradation of cholate proceeds through the formation of Δ¹,⁴-3-ketocholate, followed by side-chain shortening to yield DHOPDC asm.orgresearchgate.net. Further metabolism of DHOPDC leads to the complete degradation of the steroid molecule.

Pseudomonas putida DOC21 also employs a similar pathway. Functional analyses of acyl-CoA synthetases in this strain have revealed that specific enzymes are responsible for the activation of different steroid intermediates during the degradation process eltislab.com. The accumulation of DHOPDC in a mutant strain of P. putida DOC21 underscores the importance of this intermediate in the catabolic pathway eltislab.com.

The table below summarizes the key intermediates in the degradation of cholic acid by Pseudomonas species.

| Intermediate Compound | Found in | Reference |

| 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20-carboxylic acid | Pseudomonas sp. N.C.I.B. 10590 | nih.gov |

| 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20-carboxylate (DHOPDC) | P. stutzeri Chol1, P. putida DOC21 | asm.orgeltislab.com |

| 7β-hydroxy-3-oxo-pregna-1,4-diene-20-carboxylic acid | Pseudomonas sp. NCIB 10590 | researchgate.net |

| pregna-1,4-dien-3-one-20-carboxylic acid | Pseudomonas sp. NCIB 10590 | nih.gov |

Novosphingobium sp. strain Chol11

Novosphingobium sp. strain Chol11 utilizes an alternative pathway for the degradation of 7-hydroxy bile salts like cholate nih.govnih.gov. This pathway is distinct from the one found in Pseudomonas and is characterized by the formation of 3-keto-Δ⁴,⁶-diene intermediates mdpi.com. The initial step involves the dehydration of the 7α-hydroxyl group, a reaction not observed in the typical 9,10-seco pathway used by many other steroid-degrading bacteria nih.gov.

The genome of Novosphingobium sp. strain Chol11 lacks several genes for steroid degradation that are present in other model organisms, further supporting the existence of a novel metabolic route nih.gov. This alternative pathway highlights the metabolic diversity among bacteria in their capacity to degrade complex steroid molecules. While the direct involvement of this pathway in the metabolism of this compound has not been reported, it demonstrates that different enzymatic strategies have evolved for the breakdown of the steroid nucleus.

The following table lists the key enzymes and intermediates in the alternative cholate degradation pathway of Novosphingobium sp. strain Chol11.

| Enzyme/Intermediate | Function/Description | Reference |

| 7α-hydroxysteroid dehydratase (Hsh2) | Catalyzes the initial dehydration of the 7-hydroxyl group of cholate. | nih.gov |

| 3-keto-Δ⁴,⁶-diene steroids | Characteristic intermediates of the alternative degradation pathway. | mdpi.com |

| Steroid-24-oyl–coenzyme A ligase (SclA) | A novel CoA ligase involved in the activation of the C5 acyl side chain. | nih.gov |

Escherichia coli and Nocardia cultures

Nocardia and related actinobacteria, such as Mycolicibacterium and Rhodococcus, are well-documented for their ability to perform selective degradation of steroid side chains. Strains of Nocardia have been specifically shown to facilitate the biotransformation of steroids to produce this compound google.com. For instance, through targeted genetic modification, a strain of Mycolicibacterium neoaurum was engineered to produce 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester, a derivative of the target compound, from phytosterols (B1254722) biorxiv.orgnih.govnih.govresearchgate.net. This demonstrates the inherent capability of this bacterial group to generate C22 steroid acids. The metabolic pathways in these organisms involve a series of enzymatic reactions that progressively shorten the sterol side chain nih.gov.

While Escherichia coli is not typically known for possessing a natural steroid degradation pathway, it serves as a crucial host organism in biotechnological applications. Recombinant E. coli cells are frequently used to express specific steroid-metabolizing enzymes from other microorganisms, like Rhodococcus, to achieve desired biotransformations nih.gov. This approach allows for the controlled production of specific steroid intermediates by harnessing the genetic machinery of organisms that are otherwise more difficult to cultivate or manipulate.

Comamonas testosteroni

Comamonas testosteroni is one of the most extensively studied microorganisms for its comprehensive steroid degradation capabilities nih.govnii.ac.jpnih.gov. This bacterium can utilize steroids like testosterone (B1683101) and cholic acid as its sole source of carbon nii.ac.jp. The degradation process in C. testosteroni involves the cleavage of the steroid rings and the side chain nih.gov. Its metabolic pathway for the steroid nucleus begins with modifications to the A and B rings, leading to their aromatization and subsequent cleavage nii.ac.jpnih.gov. The degradation of the remaining steroid structure, including the side chain at C-17, is understood to proceed primarily through a β-oxidation-like mechanism biorxiv.orgnii.ac.jpnih.gov. While C. testosteroni is highly efficient at degrading steroids, its pathways often lead to the formation of C19 steroids, such as androsta-1,4-diene-3,17-dione (ADD), or complete mineralization of the steroid molecule nii.ac.jp. The accumulation of C22 intermediates like this compound is less commonly reported as a final product in wild-type strains but represents a step within its broader degradative sequence.

Enzymatic Mechanisms of Side-Chain Degradation Leading to this compound

The cleavage of the C-17 side chain of sterols is a complex multi-enzyme process. It generally follows a pathway analogous to the β-oxidation of fatty acids, culminating in the formation of a C-22 carboxylic acid before further degradation.

Role of Acyl-CoA Ligases and Synthetases (e.g., StdA1, StdA2)

The initial and critical activation step in the degradation of the steroid side chain is its conversion to a coenzyme A (CoA) thioester. This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases or ligases mdpi.comasm.org. These enzymes, such as StdA1 found in Pseudomonas putida or CasG in Rhodococcus jostii, specifically activate the carboxyl group of bile acids or oxidized sterol side chains by attaching a CoA molecule mdpi.com. This activation, which requires ATP, renders the side chain susceptible to subsequent enzymatic attacks. Further degradation of shortened side-chain intermediates involves other specific acyl-CoA synthetases, such as StdA2 or CasI, which act on metabolites with shorter alkanoate substituents mdpi.comasm.org. This enzymatic step is essential for channeling the steroid intermediate into the β-oxidation cycle.

β-Oxidation Cycles in Steroid Side Chain Cleavage

Once activated to its CoA ester form, the steroid side chain undergoes a series of catabolic reactions that mirror the β-oxidation of fatty acids mdpi.comnih.gov. This cyclical process involves four core reactions:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons of the side chain.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a β-hydroxyacyl-CoA intermediate.

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

Thiolytic Cleavage: A ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA (or propionyl-CoA) and a steroid-CoA ester shortened by two (or three) carbons.

This cycle is repeated until the side chain is shortened to the desired length. In the pathway leading to C22 acids, the β-oxidation process removes an acetyl-CoA unit from a C24-CoA intermediate, yielding the C22-CoA precursor to this compound.

Aldolytic Cleavage Reactions and Aldehyde Intermediates (e.g., 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20S-carbaldehyde)

Research into the degradation of the C5 acyl side chain of cholate in Pseudomonas sp. strain Chol1 has revealed a variation from the classical β-oxidation pathway. Instead of a final thiolytic cleavage, the process involves an aldolase-catalyzed reaction nih.gov. In this mechanism, a key intermediate, 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20S-carbaldehyde, is formed nih.gov. This discovery indicates that the degradation does not proceed exclusively through classical β-oxidation but utilizes an aldolytic cleavage to release a free aldehyde intermediate rather than an acetyl-CoA molecule directly nih.gov. This aldehyde represents the immediate precursor to the terminal carboxylic acid.

| Enzyme Class | Example Enzyme(s) | Function | Key Intermediate(s) |

|---|---|---|---|

| Acyl-CoA Ligase | StdA1, CasG | Activates steroid side chain with CoA | Steroid-CoA ester |

| Acyl-CoA Dehydrogenase | - | Introduces double bond in side chain | Enoyl-CoA |

| Enoyl-CoA Hydratase | - | Adds water across double bond | Hydroxyacyl-CoA |

| Aldolase (B8822740) | - | Cleaves C-C bond to form an aldehyde | 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20S-carbaldehyde |

| Aldehyde Dehydrogenase | - | Oxidizes aldehyde to carboxylic acid | This compound |

A-Ring Modification and Subsequent Ring Cleavage Pathways

The initial steps in the aerobic microbial degradation of this compound involve modifications to the A-ring of the steroid nucleus, which then primes the molecule for cleavage.

The presence of the 3-keto-Δ1,4-diene structure is a hallmark of the initial phase of aerobic bacterial steroid degradation. This configuration is typically formed through the action of 3-ketosteroid-Δ1-dehydrogenase (KstD), an enzyme that introduces a double bond between the C1 and C2 positions of the steroid A-ring. nih.gov This desaturation step is crucial as it prepares the steroid nucleus for subsequent cleavage. The Δ1-dehydrogenation is a common strategy employed by a wide range of bacteria to destabilize the robust steroid ring system. In many steroid biotransformation processes, the activity of KstD is a pivotal step that channels the substrate into the degradative pathway. nih.gov

Following the formation of the 1,4-diene structure, the aerobic degradation of the steroid nucleus proceeds via the well-established 9,10-seco pathway. nih.govnih.govresearchgate.net This pathway is initiated by the hydroxylation of the C9 position by a 3-ketosteroid-9α-hydroxylase (KSH), a monooxygenase enzyme. This hydroxylation event is critical as it leads to the spontaneous cleavage of the B-ring between C9 and C10, resulting in a seco-steroid derivative. researchgate.net The resulting aromatic A-ring is then further degraded through a series of enzymatic reactions, including dioxygenase-mediated cleavage, ultimately leading to the complete mineralization of the steroid scaffold into central metabolites. nih.gov

Identification and Characterization of Metabolic Intermediates and End-Products

The biotransformation of pregnane (B1235032) derivatives like this compound results in a variety of metabolic intermediates. The specific products formed depend on the microbial strain and its enzymatic machinery. A key C19 steroid intermediate that is often a target for biotechnological production is Androsta-1,4-diene-3,17-dione (ADD). nih.gov The formation of ADD from pregnane-type steroids involves the cleavage of the C17 side chain.

Studies on the biotransformation of related pregnane compounds by Mycolicibacterium neoaurum have identified several key C22 intermediates. These include hydroxylated forms of the parent compound, which can provide insight into the degradation pathway of this compound.

| Intermediate Compound | Chemical Formula | Description |

| 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid (9-OH-PDCA) | C22H28O5 | A hydroxylated derivative indicating the action of a 9α-hydroxylase, a key enzyme in the 9,10-seco pathway. nih.govresearchgate.net |

| 9-hydroxy-3-oxo-4-pregene-20-carboxylic acid (9-OH-PECA) | C22H30O5 | A saturated version of 9-OH-PDCA at the C1-C2 position, suggesting a potential reduction step. nih.gov |

| 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester (9-OH-PDCE) | C23H30O5 | The methyl ester form of 9-OH-PDCA, which can be a major product in certain engineered microbial strains. nih.govnih.gov |

| Androsta-1,4-diene-3,17-dione (ADD) | C19H24O2 | A C19 steroid and a common end-product of side-chain degradation, serving as a valuable precursor for the synthesis of other steroid hormones. nih.gov |

The accumulation of these intermediates is often achieved through genetic engineering of the microorganisms to inactivate the enzymes responsible for further degradation of the steroid nucleus, such as 3-ketosteroid-Δ1-dehydrogenase. nih.govresearchgate.net

Impact of Anaerobic Conditions on Biotransformation

In the absence of oxygen, aerobic pathways that rely on oxygenases are not viable. Instead, anaerobic bacteria employ a different strategy for steroid degradation known as the 2,3-seco pathway. mdpi.comnih.govresearchgate.net This pathway is fundamentally different from the aerobic 9,10-seco pathway as it does not involve oxygen-dependent ring cleavage.

Synthetic and Biosynthetic Approaches

Microbial Production Strategies from Sterols and Bile Acids

The accumulation of C22 steroid intermediates like 3-Oxopregna-1,4-diene-20-carboxylic acid is not a natural endpoint for wild-type microorganisms, which typically degrade the entire steroid molecule for carbon and energy. Therefore, the development of mutant strains with specific metabolic blocks is essential for industrial production. researchgate.net

Genetic engineering has been pivotal in creating "defect mutants" that accumulate desired intermediates. A key strategy involves the targeted knockout of genes responsible for the further degradation of the C22 side chain and the steroid rings. For instance, in Mycolicibacterium neoaurum, disrupting the function of enoyl-CoA hydratase (encoded by chsH genes) has been shown to lead to the accumulation of C22 steroid metabolites. rsc.org The enzyme ChsH1-ChsH2 is responsible for hydrating the double bond in the C22 steroid intermediate, 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (PDC-CoA), a critical step in the side-chain degradation pathway. rsc.org By creating deletion mutants such as ΔchsH2, the metabolic flow is redirected, leading to the accumulation of precursors that can be converted to the desired carboxylic acid. rsc.org

Furthermore, enhancing the metabolic flux towards the C22 intermediate is another strategy. This can be achieved by overexpressing genes that facilitate the initial stages of side-chain degradation. For example, the overexpression of acyl-CoA dehydrogenase (ChsE1-ChsE2) can improve the conversion of upstream precursors into the C22 chain. rsc.org The table below summarizes key genes and their roles in engineering Mycolicibacterium for producing steroid intermediates.

| Gene Target | Function of Encoded Protein | Effect of Modification | Reference |

|---|---|---|---|

| chsH1-chsH2 | Enoyl-CoA hydratase | Knockout blocks side-chain degradation, leading to C22 steroid accumulation. | rsc.org |

| kstD | 3-ketosteroid-Δ1-dehydrogenase | Knockout prevents steroid ring degradation and allows accumulation of 9α-hydroxy derivatives. | rsc.org |

| chsE1-chsE2 | Acyl-CoA dehydrogenase | Overexpression enhances conversion of precursors to the C22 intermediate. | rsc.org |

| hsd4A | 17β-hydroxysteroid dehydrogenase | Overexpression helps reduce the accumulation of by-products. | rsc.org |

In addition to genetic modification, chemical inhibitors can be used to block specific enzymatic pathways, preventing the complete degradation of the steroid nucleus and side chain. This approach is particularly useful in strains that are not genetically modified or to supplement existing genetic blocks. The degradation of the steroid skeleton is often initiated by 3-ketosteroid-9α-hydroxylase (KSH), which hydroxylates the C9 position, and 3-ketosteroid-Δ1-dehydrogenase (KSTD), which introduces a double bond at the C1-C2 position. rsc.org

Inhibiting these enzymes is crucial for accumulating intermediates like this compound. While specific chemical inhibitors for these enzymes exist, a more common industrial strategy is to create "defect mutants" where the genes for these enzymes are deleted, providing a more permanent and efficient block without the ongoing cost and potential toxicity of adding chemical inhibitors to the fermentation broth. researchgate.netrsc.org This genetic approach effectively serves as a built-in, highly specific inhibition of steroid ring degradation.

Maximizing the yield of this compound requires meticulous optimization of fermentation parameters. These conditions are tailored to support high cell density, robust enzyme activity, and efficient substrate conversion while minimizing by-product formation. Key parameters include the composition of the culture medium, pH, temperature, aeration, and substrate feeding strategy.

Medium Composition: The choice of carbon and nitrogen sources is critical. While glucose is a common carbon source, alternatives like glycerol (B35011) or even waste products like molasses can be used to reduce costs. nih.govnih.gov The medium for steroid biotransformation by Mycolicibacterium often includes soy peptone, yeast extract, and various mineral salts to support growth and enzymatic activity. nih.gov

pH and Temperature: Microbial growth and the activity of steroid-transforming enzymes are highly sensitive to pH and temperature. For Mycolicibacterium neoaurum, cultivation temperatures are typically maintained around 30-32°C. nih.gov The initial pH of the fermentation medium is generally set to a neutral value, around 7.0, to facilitate optimal growth and bioconversion. nih.govgoogle.com

Aeration and Agitation: Steroid biotransformation is often an aerobic process, requiring sufficient dissolved oxygen. Aeration and agitation rates are controlled to ensure efficient oxygen transfer, which is crucial for oxidative reactions in the steroid degradation pathway. researchgate.netmdpi.com However, some bioconversions may benefit from a multi-stage approach where aeration is varied. For example, an initial aerobic phase for cell growth can be followed by a microaerophilic or anaerobic phase to promote specific enzymatic reductions.

Substrate Solubility and Feeding: A major challenge in steroid fermentation is the low water solubility of sterol substrates. To overcome this, sterols are often emulsified with surfactants like Tween 80 or complexed with cyclodextrins to improve their availability to the microbial cells. nih.gov A fed-batch or two-stage fermentation strategy is often employed, where an initial phase of cell growth is followed by the addition of the steroid substrate, sometimes along with a supplementary carbon source, to maintain metabolic activity and enhance product yield.

The table below provides an example of fermentation conditions used for steroid bioconversion in Mycolicibacterium.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Microorganism | Mycolicibacterium neoaurum | A common industrial strain for steroid biotransformation. nih.gov |

| Temperature | 30-32°C | Optimal for growth and enzyme activity. nih.gov |

| Initial pH | 7.0 | Supports neutral conditions for bioconversion. nih.govgoogle.com |

| Carbon Source | Glycerol, Glucose, Fructose | Fructose can increase initial biomass; glucose can maintain metabolism during transformation. nih.gov |

| Nitrogen Source | Soy peptone, NH4NO3 | Provides essential nutrients for cell growth and protein synthesis. nih.gov |

| Substrate Delivery | Emulsified with Tween 80 or complexed with cyclodextrins | Improves the bioavailability of hydrophobic sterol substrates. nih.gov |

| Fermentation Strategy | Two-stage or three-stage fed-batch | Separates cell growth and product formation phases for higher productivity. |

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis offers a powerful alternative to purely microbial or chemical methods by combining the high selectivity of enzymes with the versatility of chemical reactions. This approach can lead to more efficient and sustainable processes. For a molecule like this compound, a chemo-enzymatic route could theoretically involve the chemical synthesis of a suitable precursor followed by a specific, enzyme-catalyzed final transformation.

One plausible strategy involves the chemical synthesis of a pregnane (B1235032) derivative with a functional group at the C20 position that can be enzymatically converted to a carboxylic acid. For example, a 20-cyano-pregnane derivative could be synthesized chemically. The nitrile group (-C≡N) can then be hydrolyzed to a carboxylic acid (-COOH) using a nitrilase or a combination of nitrile hydratase and amidase enzymes. These enzymatic hydrolyses occur under mild conditions, avoiding the harsh acidic or basic conditions required for chemical hydrolysis, which could damage the steroid's sensitive ring structure.

Another potential chemo-enzymatic route could start with a chemically synthesized (20S)-3-Oxopregna-1,4-diene-20-carboxaldehyde. The final step would be the selective oxidation of the aldehyde group to a carboxylic acid. This can be achieved with high chemoselectivity using aldehyde dehydrogenases (ALDHs). nih.gov These enzymes specifically target the aldehyde functionality without affecting the ketone group at C3 or the double bonds in the A-ring, a selectivity that is often difficult to achieve with conventional chemical oxidants.

Lipases are another class of enzymes with potential applications in a chemo-enzymatic strategy. For instance, if the target compound is produced as an ester (e.g., methyl 3-oxopregna-1,4-diene-20-carboxylate) through a microbial or chemical process, a lipase (B570770) could be used for the highly specific hydrolysis of the ester to the final carboxylic acid under mild, aqueous conditions. researchgate.net Conversely, a lipase could be used in a non-aqueous medium to catalyze the esterification of the carboxylic acid, which could be useful for purification or derivatization.

Structural Analogs and Derivatives in Research

Naturally Occurring and Microbially Transformed Derivatives

Nature, particularly through microbial enzymatic processes, provides a rich source of structurally modified pregnane (B1235032) derivatives. These transformations often introduce hydroxyl groups or alter existing functionalities, leading to compounds with unique biological properties.

The introduction of hydroxyl groups at various positions on the steroid nucleus is a common metabolic pathway. One such derivative is 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20-carboxylic acid. While detailed studies on the specific microbial transformation leading to this exact compound are not extensively documented in publicly available literature, the process of microbial hydroxylation of steroid skeletons is a well-established field. The CAS number for this particular dihydroxy derivative is 70643-61-7. chemicalbook.com

Research into the bioconversion of phytosterols (B1254722) by microorganisms like Mycolicibacterium neoaurum has demonstrated the potential to produce hydroxylated C22 steroid precursors, such as 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester. researchgate.net This highlights the capability of microbial systems to perform regioselective hydroxylations on the pregnane framework, suggesting that similar enzymatic processes could be responsible for the formation of 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20-carboxylate.

Modifications at the C11, C17, and C21 positions of the pregna-diene-carboxylic acid scaffold have been a key focus of research, leading to the discovery of compounds with significant biological activities.

One notable example is the synthetic steroid (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK11. nih.gov This compound features significant modifications at both the C17 and C21 positions, incorporating a methoxyethylidene bis(oxy) group and a methyl ester at the C21 carboxylic acid. Research has shown that YK11 acts as a partial agonist of the androgen receptor. nih.gov

Another relevant derivative is 11,20-dihydroxy-3-oxopregna-1,4-dien-21-oic acid. This compound, which can be formed from the degradation of prednisolone (B192156) sodium phosphate, features a hydroxyl group at the C11 position and a carboxylic acid at C21, with the C20 position also hydroxylated. nih.gov The presence of the C11 hydroxyl group is a common feature in many biologically active corticosteroids.

The following table summarizes these modified derivatives:

| Compound Name | Modification Positions | Notable Research Finding | Reference |

| (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) | C17, C21 | Partial agonist of the androgen receptor. | nih.gov |

| 11,20-Dihydroxy-3-oxopregna-1,4-dien-21-oic acid | C11, C20, C21 | Degradation product of prednisolone sodium phosphate. | nih.gov |

| 3-Oxopregna-1,4-dien-20-beta-yl acetate | C20 | A commercially available derivative for research. | sigmaaldrich.com |

| (20S)-3-Oxopregna-1,4-diene-20-carboxaldehyde | C20 | A related aldehyde derivative available for synthetic and research purposes. | daltonresearchmolecules.com |

Synthetic Analogs for Biochemical and Enzymatic Studies

To probe the intricate details of metabolic pathways and enzyme-substrate interactions, researchers often turn to the rational design and synthesis of specialized analogs. These include isotopically labeled compounds for pathway tracing and molecules with bioisosteric replacements to explore the importance of specific functional groups.

Isotopically labeled compounds are indispensable tools for elucidating metabolic fates and quantifying the flux through biochemical pathways. The incorporation of stable isotopes (e.g., ¹³C) or radioisotopes (e.g., ¹⁴C, ¹¹C) into the structure of 3-oxopregna-1,4-diene-20-carboxylic acid allows for its detection and tracking in complex biological systems.

General methods for the isotopic labeling of carboxylic acids are well-established and can be applied to steroid structures. For instance, reversible decarboxylation in the presence of labeled carbon dioxide ([¹³C]CO₂) can introduce a ¹³C atom at the carboxylic acid position. imist.ma For positron emission tomography (PET) studies, which allow for non-invasive in vivo imaging, short-lived isotopes like ¹¹C are used. Automated radiosynthesis methods have been developed for the production of ¹¹C-labeled carboxylic acids from halide precursors. mdpi.com

The administration of such labeled compounds, either through infusion or bolus injection, enables researchers to trace their absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models. biorxiv.org While specific studies detailing the isotopic labeling of this compound itself are not prominent in the literature, the established methodologies are directly applicable for such investigations.

The carboxylic acid group is a key pharmacophoric feature, but its physicochemical properties can sometimes limit the therapeutic potential of a molecule. Bioisosteric replacement, the substitution of one functional group for another with similar properties, is a common strategy in medicinal chemistry to overcome such limitations. semanticscholar.org In the context of this compound and its analogs, researchers have explored various bioisosteres for the C20-carboxylic acid moiety.

Commonly employed bioisosteres for carboxylic acids include tetrazoles and sulfonamides. drughunter.comnih.gov These groups can mimic the acidic nature and hydrogen bonding capabilities of a carboxylic acid while potentially offering advantages in terms of metabolic stability and cell permeability. semanticscholar.orgdrughunter.com

The table below outlines key characteristics of these bioisosteres:

| Bioisostere | Key Features | Potential Advantages in Research Context | References |

| Tetrazole | Planar, acidic (pKa ~4.5-4.9), capable of forming two-point interactions. | Can improve metabolic stability (less prone to reactive glucuronide formation) and may alter receptor binding affinity. | drughunter.comnih.gov |

| Sulfonamide | Can act as a hydrogen bond donor, generally less acidic than carboxylic acids. | May enhance lipophilicity and membrane permeability. | drughunter.comnih.gov |

| Acylsulfonamide | Acidity is more comparable to carboxylic acids than simple sulfonamides. | Can closely mimic the electronic properties of the carboxylic acid while offering different metabolic profiles. | nih.gov |

The successful application of these bioisosteres is highly context-dependent, and their use in steroid-based compounds requires careful synthetic and biological evaluation to determine their impact on activity and properties. nih.govuvic.ca

Structure-Activity Relationships in Preclinical/Cellular Models (non-human)

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of drug discovery and chemical biology. For analogs of this compound, SAR studies in preclinical and cellular models have provided valuable insights into the structural requirements for specific biological effects.

A prominent example is the study of YK11, a derivative with significant modifications at C17 and C21. In an androgen responsive element-luciferase reporter assay using MDA-MB 453 cells, YK11 was identified as a partial agonist of the androgen receptor (AR). nih.gov The study demonstrated that YK11 promotes the nuclear translocation of the AR but does not induce the N/C-terminal interaction that is characteristic of full agonists like dihydrotestosterone. This gene-selective activation suggests that the specific structural features of YK11 lead to a distinct mode of AR modulation. nih.gov

This finding underscores the critical role that modifications to the C17 side chain and the C21 carboxylate group play in determining the nature and extent of interaction with nuclear receptors. Further SAR studies with a broader range of analogs would be necessary to fully map the structural determinants of activity for this class of compounds.

Analytical Methodologies for Research and Pathway Elucidation

Chromatographic Techniques for Separation and Identification of Metabolites

Chromatography is fundamental to steroid research, enabling the separation of structurally similar compounds, such as 3-OPDC, from a mixture of precursors, intermediates, and other metabolites.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for monitoring the progress of microbial biotransformations that produce or consume 3-OPDC. In research involving bacterial degradation of bile acids like cholic acid by organisms such as Comamonas testosteroni, HPLC is used to analyze culture samples at regular intervals. researchgate.netnih.gov This allows for time-course studies where the appearance and disappearance of various steroid intermediates can be tracked. For instance, in studies of mutant strains of C. testosteroni, HPLC analysis after about two days of incubation was able to detect a range of intermediates, including hydroxylated derivatives of 3-OPDC like 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20-carboxylic acid. nih.gov The use of three-dimensional HPLC, which maps retention time against UV wavelength, provides a detailed visual representation of the metabolites present in a culture. researchgate.net Furthermore, the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) has been utilized for the confident identification of 3-OPDC in screening analyses. ifremer.fr

Gas-Liquid Chromatography (GLC), often used in conjunction with mass spectrometry (GC-MS), is a well-established method for the analysis of steroids. asm.org In the initial identification of 3-OPDC as a metabolite from the anaerobic degradation of lithocholic acid by Pseudomonas sp. NCIB 10590, GLC was part of the analytical workflow used to confirm the identity of the isolated products. asm.orgportlandpress.com The technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase, with retention times providing a key identifying characteristic when compared to authentic standards. portlandpress.com

Spectroscopic Methods for Structural Elucidation within Research Contexts

Following separation by chromatography, various spectroscopic methods are employed to definitively determine the chemical structure of the isolated compounds.

UV Spectroscopy: This technique is particularly useful for identifying characteristic chromophores within a molecule. The Δ¹,⁴-3-keto steroid structure of 3-OPDC contains a distinctive di-p-substituted α,β-unsaturated ketone system, which results in a characteristic maximum UV absorbance (λmax) at 242 nm. asm.org This feature is a key piece of evidence in its initial identification.

Mass Spectrometry (MS): Mass spectrometry provides information about a molecule's mass and fragmentation pattern, confirming its elemental composition and structural features. It has been used alongside both GLC and HPLC to confirm the identity of 3-OPDC and its hydroxylated analogues produced during microbial metabolism. asm.orgportlandpress.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structural elucidation. In the case of 3-OPDC, NMR spectra provided confirmation of the A-ring structure. asm.org Specifically, the presence of a vinylic proton signal at a chemical shift of 5.71 δ was indicative of the Δ¹,⁴-diene system, a defining feature of the compound. asm.org

The combined data from these spectroscopic techniques provides the conclusive evidence required for structural assignment in a research context.

Application of Isotope Labeling for Metabolic Flux Analysis

Isotope labeling is a powerful technique used to trace the path of atoms through metabolic pathways, a process known as metabolic flux analysis. While detailed flux analysis studies specifically for 3-OPDC are not widely reported, the principle has been applied in related research. For example, in patent literature describing the microbial production of 3-OPDC, ¹⁴C-labeled steroid substrates were used to develop a "selectivity factor". google.com This involved measuring the amount of radioactive ¹⁴CO₂ released during the fermentation process, which allowed researchers to quantify the extent of steroid ring cleavage versus the desired side-chain degradation that leads to the formation of 3-OPDC. google.com This application demonstrates how isotope labeling can be used to investigate and optimize the metabolic pathways involved in producing the target compound.

Development of Robust and Specific Quantification Methods for Research Purposes

Developing robust methods to quantify the amount of 3-OPDC produced is essential for evaluating the efficiency of biotransformation processes. Quantification is typically achieved using chromatographic techniques like HPLC or GLC, where the area of the chromatographic peak corresponding to the compound is proportional to its concentration. In studies of the anaerobic metabolism of lithocholic acid-3-alpha-sulphate by Pseudomonas sp. NCIB 10590, preparative thin-layer chromatography (TLC) was used to separate the products, and the yield of each metabolite was determined by mass. portlandpress.com This research reported a specific yield for several compounds, including 3-OPDC, from the biotransformation. portlandpress.com

Table 1: Reported Yield of Metabolites from Anaerobic Biotransformation of Lithocholic Acid-3-alpha-sulphate by Pseudomonas sp. NCIB 10590 portlandpress.com

| Metabolite | Yield (mg) from 1-liter culture |

| Lithocholic acid | 160 |

| Isolithocholic acid | 120 |

| 3-Oxo-5β-cholan-24-oic acid | 100 |

| 3-Oxopregna-1,4-diene-20-carboxylic acid | 130 |

| Androsta-1,4-diene-3,17-dione | 50 |

| Chol-4-ene-3-one-24-oic acid | 30 |

Research Perspectives and Future Directions

Elucidation of Uncharacterized Enzymes and Undiscovered Metabolic Steps

The complete enzymatic cascade for sterol degradation is complex and not yet fully understood. While the general 9,10-seco pathway for aerobic steroid degradation is established, the specific enzymes and intermediate steps, particularly in the upper pathway involving C22 intermediates like 3-Oxopregna-1,4-diene-20-carboxylic acid, remain an active area of investigation. nih.govnih.govnih.gov

Recent studies have highlighted significant gaps in our knowledge. For instance, research into the production of a related C22 steroid, 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester (9-OH-PDCE), in Mycolicibacterium neoaurum led to the identification of a previously uncharacterized enoyl-CoA hydratase complex, ChsH1-ChsH2, which proved to be indispensable for the pathway. researchgate.netnih.gov This discovery underscores that crucial enzymatic steps are still being uncovered. Future research will focus on:

Functional Genomics: Identifying and characterizing novel genes and enzymes involved in the conversion of the pregnane (B1235032) side chain. This includes acyl-CoA synthetases that activate the carboxylic acid, hydratases, aldolases, and thiolases that sequentially shorten the side chain.

Metabolomics: Utilizing advanced mass spectrometry techniques to detect and identify transient or low-abundance intermediates in the degradation pathway, providing clues to undiscovered reactions.

Biochemical Assays: Expressing and purifying candidate enzymes to perform in vitro assays, confirming their substrate specificity for this compound and its derivatives and elucidating their reaction mechanisms.

The elucidation of these unknown steps is critical for overcoming metabolic bottlenecks and rationally engineering microbes for more efficient biotransformations. researchgate.net

Biotechnological Applications and Industrial Relevance of Microbial Steroid Transformations

Microbial steroid transformations are a cornerstone of the modern pharmaceutical industry, offering an environmentally friendly and highly specific alternative to complex chemical syntheses. researchfloor.orgnih.govscispace.com The metabolism of this compound is central to several key applications.

The primary industrial interest in sterol catabolism is the production of C19 steroid synthons, such as Androsta-1,4-diene-3,17-dione (ADD) and Androst-4-ene-3,17-dione (AD). bohrium.comnih.gov These compounds are vital precursors for synthesizing a wide range of therapeutic steroids, including corticosteroids, androgens, and estrogens. mdpi.com

This compound is a direct upstream intermediate in the pathway leading to these C19 steroids. The transformation is achieved by microbial side-chain cleavage. By genetically modifying microorganisms, typically from the genus Mycobacterium, the degradation pathway can be blocked after the C19 steroid of interest is formed, causing it to accumulate. d-nb.infonih.gov

Key research findings in this area include:

Strain Engineering: Inactivation of genes responsible for further degradation of the steroid nucleus, such as those encoding 3-ketosteroid-Δ¹-dehydrogenase (KstD), is a common strategy to prevent the conversion of AD to ADD or the degradation of ADD itself. nih.govd-nb.info

Process Optimization: Fermentation strategies are continuously being improved. For example, a three-stage fermentation process using Mycobacterium neoaurum JC-12, which involved optimizing carbon sources and substrate feeding, significantly enhanced the production of ADD from phytosterols (B1254722), reaching a yield of 18.6 g/L. nih.govplos.org

Enzyme Expression: Overexpressing key enzymes can improve conversion efficiency. In one study, expressing a highly active 3-ketosteroid-Δ¹-dehydrogenase (KSDD) in Mycobacterium sp. ZFZ resulted in a product stream where the molar ratio of ADD to AD was over 40:1, simplifying downstream purification. mdpi.com

| Microorganism | Substrate | Product | Key Strategy/Finding | Reported Yield/Productivity | Reference |

|---|---|---|---|---|---|

| Mycobacterium neoaurum JC-12 | Phytosterol | ADD | Three-stage fermentation strategy with optimized carbon source. | 18.6 g/L | plos.org, nih.gov |

| Mycobacterium neoaurum HGMS2 mutant | Phytosterol | ADD | Knockout of endogenous kstd and ksh genes, followed by knock-in of an active kstd gene. | 34.2 g/L | d-nb.info |

| Mycobacterium sp. ZFZ-2111 | Phytosterol | ADD | Overexpression of a tandem KSDD cassette to improve AD to ADD conversion. | 2.06 g/L (ADD/AD ratio of 41.47:1) | mdpi.com |

Steroids, including natural hormones and synthetic variants, are potent endocrine-disrupting compounds (EDCs) that pose a significant threat to aquatic and terrestrial ecosystems. nih.govproquest.com Their removal from wastewater and contaminated environments is a pressing challenge. Microbial degradation is the primary mechanism for the natural attenuation of these pollutants. nih.govfrontiersin.org

Bacteria capable of degrading the steroid nucleus via the 9,10-seco pathway can mineralize these contaminants. nih.govresearchgate.net Understanding the metabolism of intermediates like this compound is vital for developing robust bioremediation technologies. Future research aims to:

Isolate and characterize novel microorganisms from contaminated sites with high steroid degradation capabilities.

Optimize conditions in bioreactors, such as wastewater treatment plants, to enhance the activity of steroid-degrading microbial communities. asm.orgnih.gov

Develop bioaugmentation strategies, introducing specialized microbes to effectively remove recalcitrant steroid pollutants.

Comparative Genomics and Metagenomics of Steroid-Degrading Microorganisms

The advent of high-throughput sequencing has revolutionized the study of microbial steroid metabolism. Comparative genomics and metagenomics allow researchers to explore the genetic basis of this process on a global scale, far beyond the few model organisms studied in the lab. tandfonline.complos.org

Key insights from these approaches include:

Taxonomic Distribution: Bioinformatic analyses of thousands of genomes have revealed that the genetic potential for steroid degradation is primarily found within the phyla Actinobacteria and Proteobacteria. nih.govasm.orgnih.gov These studies have identified numerous new genera not previously known to contain steroid degraders. asm.orgnih.gov

Environmental Prevalence: Metagenomic surveys of diverse environments have shown that steroid catabolism genes are widespread, with particular prevalence in wastewater treatment plants, soils, and marine environments, especially associated with sponges. asm.orgnih.govasm.org This indicates that bacterial steroid degradation is a globally significant biogeochemical process. asm.org

Evolutionary Insights: Comparative genomics suggests that the 9,10-seco-steroid degradation pathway had a single ancestral origin. Gene duplication and horizontal gene transfer events subsequently led to the evolution of distinct pathways for different steroid classes, such as cholate (B1235396) degradation in Rhodococcus. asm.orgnih.gov

| Study Type | Key Finding | Implication | Reference |

|---|---|---|---|

| Comparative Genomics | Identified 265 putative steroid-degrading bacteria, expanding the list of known degraders to 17 new genera. | Revealed a wider taxonomic distribution of steroid metabolism than previously thought. | asm.org, nih.gov |

| Metagenomics | Found steroid degradation pathways are globally distributed and prevalent in wastewater, soil, and marine environments. | Highlights the ecological importance of microbial steroid degradation in carbon cycling and pollutant removal. | asm.org, asm.org, nih.gov |

| Comparative Genomics | Proposed a single ancestral origin for the 9,10-seco pathway with later diversification through gene duplication and horizontal gene transfer. | Provides a framework for understanding the evolution of this complex metabolic capability. | asm.org, nih.gov |

Development of Advanced in vitro and Cellular Models for Pathway Research (non-human)

To accelerate the discovery and optimization of metabolic pathways involving this compound, researchers are developing sophisticated non-human models. These systems allow for controlled investigation of enzymatic reactions and cellular processes without the complexity of a full organism.

In Vitro Enzyme Systems: The use of cell-free extracts or purified enzymes allows for the direct study of specific reaction steps. acs.org This approach is essential for confirming enzyme function, determining kinetic parameters, and screening for inhibitors or enhancers of a particular conversion.

Whole-Cell Biocatalysts: Engineered microorganisms are used as "cellular models" to study pathway dynamics. These can be resting cells or immobilized cells, which provide a more stable and reusable system for biotransformation studies. researchfloor.orgbenthamscience.com

Microbial Models: Different microbial species can serve as models to study the biotransformation of steroids. For example, fungi like Aspergillus flavus and bacteria like Clostridium paraputrificum have been used to investigate the metabolism of synthetic steroids, revealing hydroxylation and hydrogenation reactions that mimic mammalian metabolism. nih.gov

In Vivo Animal Models: For more complex interactions, gnotobiotic (germ-free) animal models, such as piglets, can be colonized with specific, genetically defined microbes. illinois.edu This allows researchers to study the impact of a particular steroid-metabolizing pathway in vivo, providing insights into microbial physiology and potential host-microbe interactions in a controlled setting. illinois.edu

Structural Biology Studies of Enzymes Involved in its Metabolism (e.g., X-ray crystallography)

Understanding the three-dimensional structure of the enzymes that metabolize this compound is crucial for rational protein engineering. X-ray crystallography is the primary technique used to determine the atomic-level structure of these biocatalysts. wikipedia.orgbiologiachile.cl

Structural studies provide critical information about:

Active Site Architecture: Revealing the precise arrangement of amino acid residues in the enzyme's active site that are responsible for binding the steroid substrate and catalyzing the chemical reaction.

Mechanism of Catalysis: Elucidating the conformational changes that occur during the catalytic cycle and identifying key residues involved in proton transfer, nucleophilic attack, or other chemical steps.

Substrate Specificity: Explaining why an enzyme prefers certain steroid substrates over others, which is key to understanding and engineering selectivity.

For example, the crystal structure of 3α-hydroxysteroid dehydrogenase, an enzyme type active in early steroid modification steps, has been solved in complex with its NADH cofactor, providing a detailed view of its catalytic machinery. osti.gov Future research will focus on crystallizing and solving the structures of the less-characterized enzymes of the upper side-chain degradation pathway, such as the specific CoA ligases, hydratases, and thiolases that act on C22 intermediates. This structural knowledge will empower researchers to use site-directed mutagenesis to improve enzyme stability, activity, and selectivity for biotechnological applications. acs.org

Q & A

Basic: How can researchers confirm the identity of 3-Oxopregna-1,4-diene-20-carboxylic acid in a sample?

Methodological Answer:

- CAS Registry Cross-Referencing : Validate the compound using its CAS numbers (e.g., 71154-85-3) and cross-check with spectral databases or supplier-provided analytical certificates .

- Spectroscopic Techniques : Employ nuclear magnetic resonance (NMR) to confirm the steroid backbone and carbonyl groups, complemented by infrared (IR) spectroscopy for functional group verification (e.g., C=O stretch at ~1700 cm⁻¹).

- X-ray Crystallography : For absolute structural confirmation, use single-crystal X-ray diffraction under controlled conditions (e.g., 113 K) with parameters such as -factor ≤ 0.035 and data-to-parameter ratio ≥ 8.3 .

Basic: What are the primary methods for synthesizing or isolating this compound?

Methodological Answer:

- Microbial Degradation : Cultivate Pseudomonas sp. N.C.I.B. 10590 with cholic acid as a substrate. Monitor degradation products via HPLC and isolate the compound using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Purification : Confirm purity via thin-layer chromatography (TLC) and recrystallization from methanol/water mixtures.

Advanced: How can contradictions in proposed metabolic pathways involving this compound be resolved?

Methodological Answer:

- Comparative Metabolite Profiling : Isolate and characterize minor degradation products (e.g., 7α,12β-dihydroxyandrosta-1,4-diene-3,17-dione) using LC-MS/MS. Compare retention times and fragmentation patterns with synthetic standards .

- Enzyme Inhibition Studies : Use selective inhibitors (e.g., cytochrome P450 inhibitors) to block specific steps in the pathway and observe intermediate accumulation via time-course experiments.

- Isotopic Labeling : Track -labeled cholic acid precursors to elucidate enzymatic cleavage mechanisms .

Advanced: What crystallographic parameters are critical for determining the compound’s structure?

Methodological Answer:

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (113 K) to minimize thermal motion artifacts.

- Refinement Criteria : Ensure -factor < 0.05 and -factor < 0.10. Validate bond lengths (mean C–C = 0.003 Å) and angles against known steroid structures .

- Software Tools : Refine data with SHELXL or OLEX2, and visualize electron density maps to confirm carboxylate and ketone groups .

Basic: What analytical techniques quantify this compound in complex mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 240 nm (optimal for α,β-unsaturated ketones). Calibrate with a certified reference standard .

- Mass Spectrometry (MS) : Employ electrospray ionization (ESI) in negative ion mode for high sensitivity. Monitor the [M-H]⁻ ion at m/z 341.2 (CHO) .

Advanced: How to design experiments to study enzymatic interactions with this compound?

Methodological Answer:

- Kinetic Assays : Measure enzyme activity (e.g., , ) using purified bacterial oxidoreductases. Monitor NADH consumption spectrophotometrically at 340 nm .

- Structural Docking Simulations : Use AutoDock Vina to model ligand-enzyme binding poses based on X-ray crystallographic data. Validate with mutagenesis studies targeting active-site residues .

Basic: How to conduct a rigorous literature review on its biochemical roles?

Methodological Answer:

- Database Searches : Use PubMed, SciFinder, and Web of Science with keywords: “this compound,” “steroid degradation,” and “Pseudomonas metabolism.”

- Source Evaluation : Prioritize primary sources (e.g., Acta Crystallographica for structural data) over reviews. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to assess study quality .

Advanced: What computational methods predict its reactivity in biochemical systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous environments (AMBER force field) to assess carboxylate ionization states and hydrogen-bonding networks .

Advanced: How to address variability in experimental data during metabolic studies?

Methodological Answer:

- Statistical Analysis : Apply ANOVA or t-tests to compare metabolite yields across biological replicates. Report standard deviation error bars in graphs .

- Error Source Identification : Document instrument calibration (e.g., HPLC pump precision) and batch-to-batch variability in microbial cultures .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Laboratory Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact, as per safety data sheets (SDS) for structurally similar steroids .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.